molecular formula C6H7FN2 B1500388 4-Fluoro-2,6-dimethylpyrimidine CAS No. 51421-90-0

4-Fluoro-2,6-dimethylpyrimidine

Cat. No. B1500388
CAS RN: 51421-90-0
M. Wt: 126.13 g/mol
InChI Key: VRDMHNPYZPJHAN-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylpyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological activities and are part of several larger systems including nucleotides (cytosine, thymine, and uracil) which are key components of nucleic acids .


Synthesis Analysis

The synthesis of 4-Fluoro-2,6-dimethylpyrimidine and its derivatives often involves the use of cesium fluoride on the corresponding 2-chloropyrimidines in aprotic dipolar solvents . This method allows for a lower reaction temperature and shorter reaction time, which is essential for the preparation of reactive monofluoropyrimidines .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,6-dimethylpyrimidine can be analyzed using various techniques such as X-ray diffraction analysis . The structure is solved using programs like SHELXS and SHELXL, which reveal the position of all non-hydrogen atoms .


Chemical Reactions Analysis

4-Fluoro-2,6-dimethylpyrimidine and its derivatives have been found to exhibit various chemical reactions. For instance, they have been used as fluorescence sensors for Zn2+ with high selectivity and sensitivity . They can recognize Zn2+ with a strong blue-shift together with a remarkable fluorescence enhancement in acetonitrile solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2,6-dimethylpyrimidine can be analyzed using various techniques. For instance, Fourier transform infrared spectrum analysis can be used to investigate the numerous functional groups present in the molecule . UV–Vis–NIR and TG–DTA measurements can be used to determine the optical quality and thermal stability of the compound .

Scientific Research Applications

  • Synthesis of Novel Derivatives for Anti-inflammatory and Analgesic Activities
    Researchers have synthesized novel derivatives of 4-fluoro-2,6-dimethylpyrimidine for potential use as anti-inflammatory and analgesic agents. These compounds exhibited improved biological activities, indicating the significance of 4-fluoro-2,6-dimethylpyrimidine in medicinal chemistry (Muralidharan, S. James Raja, & Asha Deepti, 2019).

  • Synthesis and Piperidinolysis of Fluoropyrimidines
    The synthesis of 4-fluoro-2,6-dimethylpyrimidine and related compounds has been explored for their fast-reacting properties compared to other halogenopyrimidines. These studies are important for understanding the reactivity and potential applications of fluoropyrimidines in chemical reactions (Des J. Brown & P. Waring, 1974).

  • Key Intermediate in Potassium-Competitive Acid Blocker Synthesis
    4-Fluoro-2,6-dimethylpyrimidine has been used as a key intermediate in the synthesis of novel potassium-competitive acid blockers, highlighting its role in the development of new pharmaceutical compounds (Liu Chang, 2009).

  • Labeling of Nucleosides for Studying DNA–Protein Interactions
    Derivatives of 4-fluoro-2,6-dimethylpyrimidine have been utilized to label nucleosides. These labeled nucleosides are used to detect DNA-protein interactions, demonstrating the compound's application in molecular biology research (Jan Riedl et al., 2012).

  • Investigating Molecular Recognition Processes in Pharmaceuticals
    The study of cation tautomerism and disorder in various forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts has provided insights into molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals containing 4-fluoro-2,6-dimethylpyrimidine (A. Rajam et al., 2017).

  • Development of V-Shaped Oligomers for Optical Applications
    V-shaped 4,6-bis(arylvinyl)pyrimidines, synthesized from 4,6-dimethylpyrimidine, have been investigated for their optical absorption and emission properties, suggesting potential applications in optical materials and sensors (Sylvain Achelle et al., 2009).

  • Exploring Antibacterial Properties
    4,6-Dimethylpyrimidines, including 4-fluoro-2,6-dimethylpyrimidine derivatives, have been studied for their antibacterial properties, showcasing the compound's potential in developing new antibacterial agents (J. V. Johnson et al., 1989).

  • Self-Association in Aqueous Solution
    The self-association behavior of 4-fluoro-2,6-dimethylpyrimidine in aqueous solutions has been studied, contributing to the understanding of its chemical properties and interactions in various solvents (F. Peral & E. Gallego, 1995).

  • Fluorescence Properties for Biological Probing
    Compounds derived from 4-fluoro-2,6-dimethylpyrimidine have been used as fluorophores for biological probing due to their sensitivity to environmental changes, aiding in studies like protein-protein interaction monitoring (M. Vázquez et al., 2005).

  • Synthesis of Semiconducting Polymers
    Novel semiconducting polymers have been synthesized using 4,6-dimethylpyrimidine derivatives, highlighting the role of 4-fluoro-2,6-dimethylpyrimidine in the development of new materials for electronic applications (S. S. Gunathilake et al., 2013).

Safety And Hazards

4-Fluoro-2,6-dimethylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

Future Directions

The future research directions for 4-Fluoro-2,6-dimethylpyrimidine could involve further exploration of its biological activities and potential applications. For instance, its use as a fluorescence sensor for Zn2+ suggests potential applications in biological imaging and diagnostics . Additionally, its inhibitory effects on protein kinases suggest potential applications in the development of new anticancer drugs .

properties

IUPAC Name

4-fluoro-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDMHNPYZPJHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663943
Record name 4-Fluoro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethylpyrimidine

CAS RN

51421-90-0
Record name 4-Fluoro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Waring - 1974 - search.proquest.com
Studies of Simple Halogeno- and Halogeno-Methyl-Pyrimidines Studies of Simple Halogeno- and Halogeno-Methyl-Pyrimidines Abstract This thesis records a study of the synthesis …
Number of citations: 2 search.proquest.com

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